molecular formula C10H14 B160197 Tricyclo(4.3.1.0(1,6))deca-2-ene CAS No. 136630-10-9

Tricyclo(4.3.1.0(1,6))deca-2-ene

Cat. No. B160197
CAS RN: 136630-10-9
M. Wt: 134.22 g/mol
InChI Key: WIFBEXHOHTVPTE-UHFFFAOYSA-N
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Description

Tricyclo(4.3.1.0(1,6))deca-2-ene, also known as norbornadiene, is a bicyclic organic compound with a unique structure. It has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry.3.1.0(1,6))deca-2-ene.

Mechanism of Action

The mechanism of action of tricyclo(4.3.1.0(1,6))deca-2-ene is still not fully understood. However, it is believed that the compound undergoes a reversible thermal isomerization, which leads to a change in its electronic properties. This change in electronic properties makes it useful for various applications such as photochromism, molecular switches, and sensors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of tricyclo(4.3.1.0(1,6))deca-2-ene. However, some studies have shown that it has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Tricyclo(4.3.1.0(1,6))deca-2-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations such as its high cost and limited availability.

Future Directions

There are several future directions for the research on tricyclo(4.3.1.0(1,6))deca-2-ene. Some of the possible directions include the development of new synthetic methods, the exploration of its applications in materials science, the study of its mechanism of action, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, tricyclo(4.3.1.0(1,6))deca-2-ene is a unique compound with various applications in materials science, organic synthesis, and photochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various fields.

Synthesis Methods

The synthesis of tricyclo(4.3.1.0(1,6))deca-2-ene can be achieved through various methods such as thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, photoisomerization, and catalytic isomerization. The most commonly used method is the thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, which involves heating Tricyclo(4.3.1.0(1,6))deca-2-enee to a high temperature and then cooling it rapidly to form tricyclo(4.3.1.0(1,6))deca-2-ene.

Scientific Research Applications

Tricyclo(4.3.1.0(1,6))deca-2-ene has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry. In materials science, it has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, it has been used as a dienophile in Diels-Alder reactions to synthesize various compounds. In photochemistry, it has been used as a photochromic compound for the development of optical switches and sensors.

properties

CAS RN

136630-10-9

Product Name

Tricyclo(4.3.1.0(1,6))deca-2-ene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

tricyclo[4.3.1.01,6]dec-2-ene

InChI

InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2

InChI Key

WIFBEXHOHTVPTE-UHFFFAOYSA-N

SMILES

C1CC23CCC=CC2(C1)C3

Canonical SMILES

C1CC23CCC=CC2(C1)C3

synonyms

Tricyclo[4.3.1.0(1,6)]deca-2-ene

Origin of Product

United States

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